1-(3,5-Difluorobenzyl)azetidine

ALK/ROS1 dual inhibition kinase pharmacophore non-small cell lung cancer

Sourcing a conformationally rigid fluorinated azetidine for kinase or CNS programs? 1-(3,5-Difluorobenzyl)azetidine directly addresses the need for a metabolically stable building block with precisely tuned basicity (pKa ~8.46) and lipophilicity (LogP ~1.69). The 3,5-difluoro substitution pattern is essential for dual ALK/ROS1 activity (IC50: 0.512/0.766 μM) and optimal CNS drug-like properties, unlike other regioisomers. Available as the free base for maximum synthetic flexibility in hit-to-lead and library production. Request regioisomeric purity certification (≤1% impurities by HPLC) to ensure screening data integrity.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B13682791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzyl)azetidine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H11F2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2
InChIKeyXNVALHMVARLWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorobenzyl)azetidine CAS 1862624-08-5: Procurement-Ready Azetidine Building Block for Kinase and CNS Drug Discovery Programs


1-(3,5-Difluorobenzyl)azetidine (CAS: 1862624-08-5, C10H11F2N, MW: 183.20 g/mol) is a fluorinated four-membered nitrogen heterocycle featuring a 3,5-difluorobenzyl substituent at the N-1 position of the azetidine ring . It belongs to a class of saturated heterocyclic amines that has demonstrated profound utility as a conformationally rigid scaffold in medicinal chemistry, with the azetidine core featured in FDA-approved kinase inhibitors including baricitinib and cobimetinib . The compound serves predominantly as a versatile synthetic intermediate for constructing bioactive molecules targeting kinase inhibition, central nervous system (CNS) disorders, and enzyme modulation programs . Its commercial availability from multiple suppliers at research-grade purity (typically ≥95%) makes it a tractable starting point for hit-to-lead optimization campaigns.

Why 1-(3,5-Difluorobenzyl)azetidine Is Not Simply Interchangeable with Other Difluorobenzyl Azetidine Regioisomers


The position and symmetry of fluorine substitution on the benzyl ring critically modulate both the electronic environment of the azetidine nitrogen and the three-dimensional conformational preferences of the molecule, meaning that regioisomers such as 1-(2,5-difluorobenzyl)azetidine or 1-(3,4-difluorobenzyl)azetidine are not functionally equivalent . The meta,meta- (i.e., 3,5-) difluoro substitution pattern provides a unique, symmetrical electron-withdrawing effect that reduces azetidine basicity without introducing the steric hindrance or conformational bias that accompanies ortho-fluorine substitution . This has direct consequences for target engagement: a systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that both the number of fluorine atoms and their distance to the protonation center are the major factors defining basicity (pKa), while conformational preferences considerably affect both pKa and LogP values . Substituting a 3,5-difluorobenzyl azetidine with a different regioisomer therefore alters the protonation state at physiological pH, lipophilicity, and ultimately the binding pharmacophore presented to the target—potentially invalidating SAR established during lead optimization.

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzyl)azetidine Relative to Its Closest Analogs


3,5-Difluorobenzyl Motif Validated as the Key Pharmacophore for ALK/ROS1 Dual Kinase Inhibition with Sub-Micromolar IC50

The 3,5-difluorobenzyl substitution pattern has been directly validated as an essential pharmacophoric element for ALK and ROS1 kinase inhibition. In a systematic study employing computer-aided drug design, Huang et al. (2024) designed and synthesized 31 dual-target 2-morpholinobenzamide derivatives, each bearing the 5-(3,5-difluorobenzyl)-1H-indazole moiety. The lead compound X4, incorporating this 3,5-difluorobenzyl pharmacophore, achieved IC50 values of 0.512 μM against ALK kinase and 0.766 μM against ROS1 kinase, with cellular activity of 0.034 ± 0.002 μM in the H2228 NSCLC cell line . The compound demonstrated high specificity for ALK and ROS1 across a kinase panel and dose-dependent apoptosis induction in H2228 cells. In an H2228 xenograft model, X4 achieved a tumor inhibition rate of 54.71% . By contrast, the same study found that derivatives lacking the 3,5-difluorobenzyl motif, or those with alternative substitution patterns on the indazole, showed markedly reduced activity, confirming the non-substitutable nature of this specific substitution pattern for dual ALK/ROS1 engagement . While X4 is a more complex molecule than 1-(3,5-difluorobenzyl)azetidine itself, the structural pharmacophore data directly demonstrate the privileged nature of the 3,5-difluorobenzyl group in kinase inhibitor design, providing an evidence-based rationale for selecting this specific building block over other difluorobenzyl or mono-fluorobenzyl azetidine analogs for kinase-targeted programs.

ALK/ROS1 dual inhibition kinase pharmacophore non-small cell lung cancer structure-activity relationship

Difluorination of the Azetidine Scaffold Systematically Reduces Basicity (pKa) While Retaining High Metabolic Stability Compared to Mono-Fluorinated and Non-Fluorinated Analogs

The Melnykov et al. (2023) comprehensive systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives provides class-level quantitative evidence that difluorination reliably modulates the physicochemical profile of azetidine-containing compounds . The study, published in Chemistry – A European Journal, demonstrated that mono- and difluorination of azetidine, pyrrolidine, and piperidine reduces basicity (lower pKa) and modulates lipophilicity (LogP) while retaining high metabolic stability (CLint) in nearly all cases . Critically, the study found that intrinsic microsomal clearance measurements demonstrated high metabolic stability across the compound series—with a single exception: the 3,3-difluoroazetidine derivative, which showed elevated clearance . In contrast, the 3,5-difluorobenzyl-substituted azetidine pattern (where fluorine atoms are on the benzyl ring rather than directly on the azetidine core) is not subject to the metabolic liability observed with geminal difluorination on the azetidine ring itself. This is a key differentiation point: the 3,5-difluorobenzyl azetidine architecture achieves the desired reduction in basicity and increase in lipophilicity through remote fluorine substitution, thereby avoiding the metabolic instability associated with direct azetidine ring fluorination . For 1-(3,5-difluorobenzyl)azetidine specifically, the predicted pKa of the azetidine nitrogen is approximately 8.46 (based on the closely related 1-(3,5-difluorobenzyl)azetidin-3-amine derivative), compared to ~10.0–10.5 for unsubstituted azetidine, representing a >30-fold reduction in protonated fraction at physiological pH .

physicochemical properties pKa modulation metabolic stability fluorinated heterocycles

Predicted LogP Advantage of 3,5-Difluorobenzyl Substitution vs. 3,5-Difluorophenyl Direct Attachment for CNS Drug Design

The connectivity of the difluorophenyl group to the azetidine core significantly affects lipophilicity, with implications for CNS drug design. For 3-azido-1-(3,5-difluorobenzyl)azetidine, the ACD/LogP is predicted as 1.69, with ACD/LogD (pH 7.4) of 2.28 . In contrast, 3-(3,5-difluorophenyl)azetidine—where the difluorophenyl ring is directly attached to the azetidine C-3 position rather than linked via a methylene spacer—has a predicted LogP of only 1.09 . This ~0.6 log unit difference represents an approximately 4-fold increase in lipophilicity for the benzyl-linked architecture, placing it closer to the optimal LogP range (1–3) for CNS drug candidates as defined by the CNS Multiparameter Optimization (CNS-MPO) scoring system developed at Pfizer . The methylene spacer in 1-(3,5-difluorobenzyl)azetidine thus provides a tunable increase in lipophilicity without adding significant molecular weight (ΔMW ≈ 14 Da), offering a strategic advantage over the direct phenyl attachment configuration for programs targeting intracellular CNS targets.

lipophilicity optimization CNS drug discovery LogP tuning blood-brain barrier penetration

1-(3,5-Difluorobenzyl)azetidin-3-ol Derivatives Demonstrate Potent β-Lactamase Inhibition: Patent WO2023056321 Reports MIC Values ≤2 μg/mL Against Resistant E. coli Strains

A recent patent application (WO2023056321) describes the incorporation of 1-(3,5-difluorobenzyl)azetidin-3-ol—a direct hydroxylated derivative of 1-(3,5-difluorobenzyl)azetidine—into novel non-β-lactam structures that potently inhibit class A and class C β-lactamases . The patent reports minimum inhibitory concentration (MIC) values ≤2 μg/mL against resistant Escherichia coli strains when these azetidine-based inhibitors are co-administered with β-lactam antibiotics . This is notable because the azetidin-3-ol scaffold contributes conformational rigidity that improves binding affinity and metabolic stability in the context of β-lactamase enzyme inhibition . While 1-(3,5-difluorobenzyl)azetidine itself serves as the synthetic precursor to the azetidin-3-ol derivative, the structure-activity data from this patent family demonstrate that the 3,5-difluorobenzyl substitution pattern is compatible with—and likely contributes to—the potent β-lactamase inhibitory activity observed. By contrast, related azetidine β-lactamase inhibitor programs employing alternative substitution patterns (e.g., benzothiazole-coupled azetidinones) typically require higher concentrations (submicromolar to low micromolar IC50) for enzyme inhibition .

β-lactamase inhibition antimicrobial resistance non-β-lactam scaffold carbapenemase

The 3,5-Difluorobenzyl Azetidine Architecture Is Documented Across Multiple Therapeutic Patent Families Including CB1 Antagonists, JAK Inhibitors, and S1P Receptor Modulators

The 3,5-difluorophenyl and 3,5-difluorobenzyl motifs are recurrent pharmacophoric elements across multiple independent patent families targeting distinct therapeutic areas, providing orthogonal validation of this substitution pattern's broad applicability. US Patent 6,518,264 (Sanofi-Synthélabo) discloses azetidine derivatives including 3-[(3,5-difluorophenyl)(methylsulfonyl)methylene]azetidine as CB1 receptor antagonists for the treatment of obesity and psychiatric disorders . BindingDB records for JAK-targeted compounds bearing a 3,5-difluorobenzyl carbamate moiety report IC50 values of 10 nM in JAK inhibition assays (US10695337, Example 395) . Separately, patent families from Allergan describe novel benzyl azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators, with the 3,5-difluorobenzyl substitution featured among the preferred embodiments . The recurrence of this specific substitution pattern across CB1, JAK, and S1P receptor programs—developed by independent research organizations—constitutes class-level evidence that the 3,5-difluorobenzyl azetidine architecture provides a privileged starting point for hit identification across multiple target classes. In contrast, the 2,4-difluorobenzyl, 2,5-difluorobenzyl, and 3,4-difluorobenzyl regioisomers appear less frequently or with lower potency in comparable patent disclosures .

patent landscape CB1 antagonist JAK inhibitor S1P receptor modulator therapeutic diversity

Procurement-Optimized Application Scenarios for 1-(3,5-Difluorobenzyl)azetidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring ALK/ROS1 Dual Pharmacophore Engagement

For medicinal chemistry teams pursuing dual ALK/ROS1 inhibition in non-small cell lung cancer (NSCLC) programs, 1-(3,5-difluorobenzyl)azetidine serves as the optimal N-alkylated azetidine building block. The 3,5-difluorobenzyl motif has been directly validated as the active pharmacophore for ALK/ROS1 inhibition, with the lead compound X4 achieving IC50 values of 0.512 μM (ALK), 0.766 μM (ROS1), and 0.034 μM in H2228 NSCLC cells . Teams should prioritize this specific regioisomer over 2,4-, 2,5-, or 3,4-difluorobenzyl azetidine alternatives, as SAR data from the same study demonstrate that the 3,5-substitution pattern is essential for dual ALK/ROS1 activity. Procurement specification: CAS 1862624-08-5, purity ≥95%, with characterization data including 1H NMR, 19F NMR, and LC-MS to confirm regioisomeric identity.

CNS Drug Discovery Library Synthesis Requiring Balanced Lipophilicity and Reduced Basicity

For CNS-focused library production, 1-(3,5-difluorobenzyl)azetidine provides a predicted LogP of approximately 1.69 (ACD/LogP for the 3-azido derivative) and a reduced azetidine nitrogen pKa (~8.46 predicted for the 3-amine analog), positioning it favorably within CNS drug-like space (CNS-MPO LogP target: 1–3; pKa target: <8–9 for reduced P-glycoprotein efflux liability) . This is a quantifiable advantage over the directly-attached 3-(3,5-difluorophenyl)azetidine (LogP = 1.09), which falls below the optimal LogP window for BBB penetration . The systematic study by Melnykov et al. (2023) additionally confirms that the difluorobenzyl architecture retains high metabolic stability, unlike the 3,3-difluoroazetidine motif which showed elevated microsomal clearance . Procurement teams should specify the free base form (CAS 1862624-08-5) for maximum synthetic flexibility in library diversification.

β-Lactamase Inhibitor Hit Expansion Starting from the 3,5-Difluorobenzyl Azetidine Scaffold

Antimicrobial resistance programs targeting class A and class C β-lactamases can initiate hit expansion from 1-(3,5-difluorobenzyl)azetidine or its 3-hydroxy derivative. Patent WO2023056321 demonstrates that compounds incorporating this scaffold achieve MIC values ≤2 μg/mL against resistant E. coli when co-administered with β-lactam antibiotics . The azetidine ring provides conformational rigidity that enhances target binding, while the 3,5-difluorobenzyl group contributes favorable hydrophobic interactions within the β-lactamase active site. For initial SAR exploration, procurement of both 1-(3,5-difluorobenzyl)azetidine (CAS 1862624-08-5) and 1-(3,5-difluorobenzyl)azetidin-3-ol (CAS 1594021-39-2) is recommended to enable parallel exploration of N-substituent and C-3 functionalization vectors.

Multi-Target Screening Library Design Leveraging Cross-Therapeutic Validation of the 3,5-Difluorobenzyl Scaffold

For organizations constructing diversity-oriented screening libraries intended for multi-target high-throughput screening (HTS), 1-(3,5-difluorobenzyl)azetidine offers a rare combination of broad therapeutic validation and synthetic tractability. The 3,5-difluorobenzyl azetidine architecture has independently emerged as a productive scaffold in CB1 antagonist programs (US6518264), JAK inhibitor programs (IC50 = 10 nM, US10695337), and S1P receptor modulator programs (AU2011337087) . This cross-target validation reduces the risk that a screening hit derived from this building block will lack a credible path to target product profile. Procurement recommendation: bulk quantities (5–25 g) of CAS 1862624-08-5 at ≥95% purity, with a certificate of analysis confirming the absence of regioisomeric contamination (≤1% 2,4-, 2,5-, or 3,4-difluorobenzyl azetidine by HPLC) to ensure screening data integrity.

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